2-Azaspiro[3.3]heptan-6-amine dihydrochloride
Description
2-Azaspiro[3.3]heptan-6-amine dihydrochloride (CAS: 2305255-18-7) is a spirocyclic amine salt with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.1 g/mol . Its structure features a bicyclic system where a six-membered amine ring is fused to a three-membered azetidine-like ring, creating a rigid, three-dimensional (3D) geometry. This scaffold is valued in medicinal chemistry for its high Fsp³ character, which enhances solubility, metabolic stability, and target selectivity compared to planar aromatic systems . The compound is primarily used as a versatile building block in drug discovery, particularly for central nervous system (CNS) and local anesthetic applications .
Properties
Molecular Formula |
C6H14Cl2N2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptan-6-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-1-6(2-5)3-8-4-6;;/h5,8H,1-4,7H2;2*1H |
InChI Key |
NNXFDVGZZIVZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azaspiro[3.3]heptan-6-amine dihydrochloride typically involves multiple steps, starting with the formation of the azaspiro ring system
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.3]heptan-6-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced amines.
Substitution: Generation of alkylated derivatives.
Scientific Research Applications
2-Azaspiro[3.3]heptan-6-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-azaspiro[3.3]heptan-6-amine dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, highlighting differences in substituents, ring systems, and pharmacological implications:
Research Findings and Clinical Relevance
- Anticonvulsant Activity: N-phenylamino derivatives of larger spiro systems (e.g., 2-azaspiro[4.4]nonane) show potent anticonvulsant effects in rodent models .
- Local Anesthetic Optimization : 2-Azaspiro[3.3]heptane derivatives of Bupivacaine demonstrate 25% higher activity and 40% lower toxicity compared to the parent drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
